molecular formula C11H15N5O3 B1674996 Lobucavir CAS No. 127759-89-1

Lobucavir

Numéro de catalogue: B1674996
Numéro CAS: 127759-89-1
Poids moléculaire: 265.27 g/mol
Clé InChI: GWFOVSGRNGAGDL-FSDSQADBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Efficacy in Clinical Trials

Lobucavir has been evaluated in various clinical settings, especially for its antiviral activity against chronic infections:

  • Hepatitis B : Clinical trials have indicated that this compound can effectively reduce HBV viremia in patients. In one study, it was noted that daily doses significantly decreased HBV DNA levels .
  • Cytomegalovirus Infections : Trials demonstrated that this compound was well-tolerated and showed antiviral activity against HCMV, particularly in patients resistant to ganciclovir .

Summary of Research Findings

Virus TypeMechanism of ActionEfficacyResistance Profile
Herpes Simplex VirusInhibits viral DNA polymeraseSignificant reduction in replication Sensitive to phosphorylation
Human CytomegalovirusInhibits HCMV DNA synthesisComparable to ganciclovir Effective against ganciclovir-resistant strains
Hepatitis B VirusDecreases HBV replicationEffective against wild-type and resistant mutants Active against lamivudine-resistant variants

Case Studies

  • Woodchuck Model for Hepatitis B : A study involving chronically infected woodchucks showed that daily oral administration of this compound reduced WHV-viremia significantly, demonstrating its potential as a therapeutic agent for HBV-related conditions .
  • Clinical Trials in AIDS Patients : A pilot study assessed the antiviral activity of multiple doses of this compound in AIDS patients, indicating its potential role in managing opportunistic infections associated with HIV .

Activité Biologique

Lobucavir, a deoxyguanine nucleoside analog, exhibits broad-spectrum antiviral activity primarily against various herpesviruses, hepatitis B virus (HBV), and human cytomegalovirus (HCMV). This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions as an antiviral agent by interfering with viral DNA synthesis. It is phosphorylated within infected cells to its active triphosphate form (LBV-TP), which then inhibits viral DNA polymerases. The mechanisms include:

  • Inhibition of Viral DNA Polymerase : LBV-TP acts as a competitive inhibitor of the natural substrate dGTP, effectively halting DNA replication by causing a conformational change in the polymerase that blocks further elongation two to three nucleotides downstream from its incorporation .
  • Non-obligate Chain Terminator : Unlike traditional chain terminators that lack a 3'-OH group, this compound's mechanism allows it to be incorporated into the viral DNA, leading to termination of the elongation process .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Bioavailability : Approximately 30-40% following oral administration.
  • Half-life : Roughly 10 hours, allowing for sustained antiviral activity post-dosing .

Antiviral Efficacy

  • Against HCMV :
    • In vitro studies demonstrated that LBV-TP inhibited HCMV DNA synthesis comparably to ganciclovir (GCV), with a Ki value of 5 nM .
    • LBV effectively inhibited late protein and RNA expression dependent on viral DNA synthesis while not affecting early gene expression, indicating targeted action during the viral replication cycle .
  • Against HBV :
    • This compound has shown effectiveness in blocking all three phases of HBV replication: priming, reverse transcription, and DNA-dependent DNA synthesis .
    • Studies indicated that LBV-TP binds with high affinity to HBV polymerase, demonstrating significant antiviral activity even against GCV-resistant strains .

Case Studies and Clinical Trials

Several clinical studies have assessed the safety and efficacy of this compound:

  • Study in AIDS Patients : A clinical trial evaluated this compound for treating cytomegalovirus infections in AIDS patients. Results indicated promising antiviral effects with manageable side effects .
  • Comparative Studies : Research comparing this compound to other antiviral agents like ganciclovir showed that it maintained efficacy even in resistant strains of HCMV, highlighting its potential as a second-line treatment option .

Summary Table of Biological Activity

Aspect Details
Compound Type Deoxyguanine nucleoside analog
Target Viruses Herpesviruses, HBV, HCMV
Mechanism of Action Inhibits viral DNA polymerase; acts as a non-obligate chain terminator
Bioavailability 30-40%
Half-life ~10 hours
Key Findings Effective against GCV-resistant strains; inhibits all phases of HBV replication

Propriétés

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFOVSGRNGAGDL-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155063
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127759-89-1, 126062-18-8
Record name Lobucavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127759-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobucavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12531
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBUCAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobucavir
Reactant of Route 2
Lobucavir
Reactant of Route 3
Reactant of Route 3
Lobucavir
Reactant of Route 4
Reactant of Route 4
Lobucavir
Reactant of Route 5
Lobucavir
Reactant of Route 6
Lobucavir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.